molecular formula C11H11NO B8483438 (S)-1-(isoquinolin-8-yl)ethanol

(S)-1-(isoquinolin-8-yl)ethanol

Cat. No.: B8483438
M. Wt: 173.21 g/mol
InChI Key: XJHWVKVPOQCBOW-QMMMGPOBSA-N
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Description

(S)-1-(isoquinolin-8-yl)ethanol is a chiral secondary alcohol featuring an isoquinoline scaffold substituted with an ethanol group at the 8-position. Its molecular formula is C₁₁H₁₁NO, with a stereocenter at the ethanol-bearing carbon. Key structural identifiers include:

  • SMILES: CC(C1=CC=CC2=C1C=NC=C2)O
  • InChIKey: XJHWVKVPOQCBOW-UHFFFAOYSA-N (racemic form) .
  • Collision Cross-Section (CCS): Predicted values range from 135.7 Ų ([M+H]⁺) to 150.1 Ų ([M+Na]⁺), indicating conformational flexibility in ionized states .

Patent records (10 filings) suggest proprietary interest, but peer-reviewed studies are absent .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(1S)-1-isoquinolin-8-ylethanol

InChI

InChI=1S/C11H11NO/c1-8(13)10-4-2-3-9-5-6-12-7-11(9)10/h2-8,13H,1H3/t8-/m0/s1

InChI Key

XJHWVKVPOQCBOW-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC2=C1C=NC=C2)O

Canonical SMILES

CC(C1=CC=CC2=C1C=NC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the Isoquinoline 8-Position

The 8-position of isoquinoline is a common site for functionalization. Below is a comparison with select derivatives (sourced from ):

Compound ID Substituent at 8-Position Molecular Formula Yield (%) ESI-MS [M+H]⁺ Key Properties
Target (S)-Ethanol C₁₁H₁₁NO N/A ~166.1* Chiral, polar
11 Trifluoromethoxyphenyl C₁₇H₁₁F₃NO₃ 72 349.1 Lipophilic
12 Chlorophenol C₁₅H₁₀ClNO₃ 60 299.0 Moderate polarity
14 Methoxyphenyl C₁₈H₁₅NO₃ 80 279.1 Aromatic, rigid
16 3,4-Dimethoxyphenyl C₁₉H₁₇NO₄ 82 309.1 Electron-rich

*Estimated based on molecular formula.

Key Observations :

  • Synthetic Accessibility: Yields for aryl-substituted analogs (e.g., 72–82%) suggest efficient coupling reactions at the 8-position .
  • Mass Spectrometry : The target compound’s predicted CCS values (135.7–150.1 Ų) align with trends observed in analogs, where bulkier substituents (e.g., trifluoromethoxy in 11) increase CCS due to larger molecular footprints.

Functional Group Comparisons

Ethanol vs. Amide Derivatives

Compound 16 from (2-bromo-N-(isoquinolin-8-yl)-4,5-dimethoxybenzamide) shares the isoquinolin-8-yl core but substitutes ethanol with a brominated benzamide group:

  • Reactivity: The 8-amino group in precursor 13 facilitates acylation (93.5% yield), whereas introducing ethanol likely involves reduction of a ketone or asymmetric catalysis.
  • Bioactivity: Amides (e.g., 16) often exhibit enhanced stability and target binding vs. alcohols, but the ethanol group may offer hydrogen-bonding versatility.
Enantiomeric Considerations
  • Pharmacokinetics : Improved metabolic stability or receptor affinity compared to the R-form.

Patent vs. Literature Landscape

  • Analogs : Compounds 11–18 () are well-characterized in synthesis but lack patent mentions, suggesting exploratory research focus.

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